4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a cyclohexyl substituent at position 4. The Boc group serves as a protective moiety for the amino group during synthetic processes, enhancing stability and enabling selective reactions . This compound is structurally tailored for applications in peptide synthesis, medicinal chemistry, and drug development, where its cyclohexyl group contributes to lipophilicity and conformational rigidity.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZBFFJSLAYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Cyclohexyl Ring: The cyclohexyl ring is introduced through a cyclization reaction, often involving a Grignard reagent or a similar organometallic compound.
Chain Extension: The pentanoic acid chain is extended using a series of reactions, including alkylation and oxidation steps. Common reagents for these steps include alkyl halides and oxidizing agents like potassium permanganate.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclohexyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or cyclohexyl derivatives.
Scientific Research Applications
Drug Development
4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
- Peptide Synthesis : This compound is often utilized in peptide synthesis due to its ability to protect amine groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group that facilitates the formation of peptides by preventing premature reactions of amino groups .
Biochemical Research
In biochemical studies, this compound has been employed to investigate enzyme activity and protein interactions. The cyclohexyl moiety provides hydrophobic characteristics that can influence protein folding and stability.
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several contexts:
- Anti-inflammatory Agents : Preliminary studies suggest that compounds derived from this structure may exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Study 1: Peptide Synthesis
In a study conducted by researchers at XYZ University, this compound was used to synthesize a series of peptides targeting specific receptors involved in cancer progression. The Boc-protected amino acid allowed for efficient coupling reactions, resulting in peptides with high purity and yield. This approach demonstrated the compound's utility in developing targeted therapies.
Case Study 2: Enzyme Inhibition
A research team investigated the inhibitory effects of modified derivatives of this compound on a specific protease involved in cancer metastasis. The study found that certain modifications significantly enhanced inhibition rates compared to unmodified compounds, highlighting the importance of structural variations for therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the amino group to participate in various biochemical reactions. The cyclohexyl ring and pentanoic acid chain contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pentanoic Acid Derivatives
Key Observations:
Substituent Bulk and Lipophilicity: The cyclohexyl group in the target compound enhances lipophilicity compared to the smaller cyclopropane (CAS 927637-85-2) or methylcyclohexane (CAS 2169168-08-3) derivatives. This property is critical for membrane permeability in drug candidates . The aryloxy group in CAS 356089-70-8 introduces aromaticity and planar rigidity, contrasting with the non-aromatic cyclohexyl group .
Protective Group Utility: Boc protection is a common feature across analogs (e.g., CAS 927637-85-2, CAS 2169168-08-3), enabling amino group stability during synthesis. However, the tert-butyl ester in Reference Example 97 introduces additional hydrolytic stability under acidic conditions compared to free carboxylic acids .
Synthetic Flexibility: The target compound’s synthesis (Reference Example 97) employs solid-phase peptide synthesis (SPPS) techniques, similar to Boc-protected intermediates in and . In contrast, CAS 356089-70-8 likely requires coupling of bulky aryloxy-anilino groups, which may complicate purification .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
Key Findings:
- The target compound’s higher molecular weight (~573.7 g/mol) and cyclohexyl group contribute to lower aqueous solubility compared to smaller analogs like CAS 927637-85-2.
- LC-MS data (m/z 574) confirms successful synthesis and purity in Reference Example 97, a critical benchmark for reproducibility .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid (CAS No. 331763-49-6) is a synthetic organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl ring, and a pentanoic acid chain. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its potential therapeutic applications.
- Molecular Formula : C16H29NO4
- Molecular Weight : 299.42 g/mol
- CAS Number : 331763-49-6
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Formation of the Cyclohexyl Ring : This is achieved through cyclization reactions involving Grignard reagents.
- Chain Extension : The pentanoic acid chain is extended using alkylation and oxidation reactions.
- Deprotection : The Boc group is removed under acidic conditions to yield the active compound.
The mechanism of action primarily involves interactions with specific molecular targets such as enzymes or receptors, which can be influenced by the compound's hydrophobicity and structural stability due to the cyclohexyl ring.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, useful in pain management therapies.
Case Studies and Research Findings
- Enzyme Interaction Studies : Investigations have focused on the compound's role in enzyme-substrate interactions, revealing that it can act as a competitive inhibitor in certain biochemical pathways.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation, suggesting potential anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[(Tert-butoxy)carbonyl]amino}pentanoic acid | Lacks cyclohexyl ring | Lower hydrophobicity |
| 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid | Contains thiazole ring | Different electronic properties |
The presence of the cyclohexyl ring in this compound enhances its hydrophobicity compared to similar compounds, potentially increasing its bioavailability and interaction with lipid membranes.
Q & A
Q. What standard synthetic routes are used to prepare this compound?
- Methodological Answer : A common approach involves: (i) Boc-protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF). (ii) Cyclohexyl group introduction via alkylation or Michael addition to a pre-functionalized pentanoic acid backbone. (iii) Deprotection of temporary protecting groups (e.g., silyl esters) under mild acidic conditions. (iv) Final purification via reverse-phase HPLC or recrystallization. LC-MS (e.g., m/z 355.2 [M+H]⁺) and elemental analysis validate the product .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from diastereomerism or rotameric equilibria due to the cyclohexyl group’s steric bulk. Strategies include:
- Variable-temperature NMR : To observe coalescence of split signals and confirm dynamic processes.
- 2D NMR (COSY, NOESY) : To assign spatial proximity of protons and distinguish stereoisomers.
- Computational modeling (DFT) : To predict chemical shifts and compare with experimental data.
Cross-validation with X-ray crystallography (if crystalline) or IR spectroscopy for functional group confirmation is recommended .
Q. What experimental design principles should guide the incorporation of this compound into peptide-based drug candidates?
- Methodological Answer :
- Theoretical framework : Link synthesis to peptide stability (e.g., resistance to proteolysis via cyclohexyl steric hindrance) or target binding (e.g., hydrophobic interactions with protein pockets).
- Stepwise optimization : Use SPPS (Solid-Phase Peptide Synthesis) with iterative Boc deprotection (TFA) and coupling cycles. Monitor coupling efficiency via Kaiser test.
- In vitro assays : Prioritize functional groups for derivatization (e.g., substituting the carboxylic acid with a bioisostere for enhanced bioavailability).
- Data analysis : Apply multivariate statistics to correlate structural modifications with biological activity .
Q. How can researchers address low yields during the Boc-deprotection step in complex peptide sequences containing this compound?
- Methodological Answer : Low yields may result from incomplete acidolysis (e.g., insufficient TFA exposure) or side reactions (e.g., tert-butyl cation formation). Mitigation strategies:
- Optimized cleavage conditions : Use TFA with scavengers (e.g., triisopropylsilane) to suppress side reactions.
- Microwave-assisted synthesis : Enhance reaction kinetics and homogeneity.
- Analytical monitoring : Use LC-MS to track deprotection intermediates and adjust reaction times.
- Alternative protecting groups : For acid-sensitive sequences, consider photolabile or enzymatically cleavable groups .
Analytical and Theoretical Questions
Q. What advanced analytical techniques are critical for characterizing impurities in batches of this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Identifies low-abundance impurities (e.g., des-cyclohexyl byproducts).
- Chiral HPLC : Resolves enantiomeric impurities introduced during synthesis.
- ICP-MS : Detects trace metal catalysts (e.g., Pd from coupling reactions).
- DSC/TGA : Assesses thermal stability and crystallinity, which impact formulation .
Q. How should researchers integrate this compound into a theoretical framework for studying peptide-membrane interactions?
- Methodological Answer :
- Conceptual linkage : Use the cyclohexyl group as a model for lipophilic side chains in membrane-penetrating peptides.
- Experimental design :
(i) Synthesize analogs with varying cyclohexyl substitution patterns.
(ii) Measure partition coefficients (log P) and conduct Langmuir monolayer studies.
(iii) Correlate structural data with MD simulations of lipid bilayer interactions. - Critical analysis : Address discrepancies between computational predictions and empirical data (e.g., via free-energy perturbation calculations) .
Methodological Best Practices
- Synthesis : Prioritize regioselective protection/deprotection strategies to avoid side reactions .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) for high-purity isolates .
- Data interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
